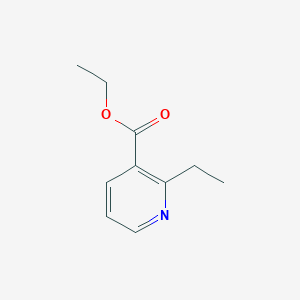

Ethyl 2-ethylnicotinate

Description

Significance of Pyridine (B92270) Carboxylate Esters in Organic Synthesis

Pyridine carboxylate esters are versatile building blocks in the field of organic synthesis. chemimpex.com Their inherent chemical functionalities—the aromatic pyridine ring and the ester group—allow for a wide range of chemical transformations. The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions, enabling the introduction of various functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, further expanding the synthetic utility of these compounds. ontosight.ai This versatility makes pyridine carboxylate esters valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.com

Overview of Research Trajectories for Substituted Nicotinate (B505614) Esters

Research into substituted nicotinate esters has followed several key trajectories. A significant area of focus has been the development of novel synthetic methodologies to access a wide variety of substituted nicotinates. nih.gov This includes the exploration of different catalytic systems and reaction conditions to achieve high yields and selectivity. researchgate.net Another major research direction involves the investigation of the chemical reactivity of these compounds, including their participation in various coupling reactions and functional group transformations. acs.org Furthermore, there is growing interest in the biological activities of substituted nicotinate esters, with studies exploring their potential as therapeutic agents and agrochemicals. ontosight.ai

Scope of Academic Inquiry for Ethyl 2-ethylnicotinate within the Nicotinate Class

Within the broader class of nicotinate esters, academic inquiry into ethyl 2-ethylnicotinate has been more specialized. Research efforts have primarily concentrated on its synthesis, characterization, and specific chemical reactions. Due to the presence of the ethyl group at the 2-position of the pyridine ring, studies have explored how this substituent influences the compound's reactivity and physical properties compared to other nicotinate derivatives. The academic focus has been on understanding its fundamental chemical behavior rather than extensive application-driven research.

Properties

IUPAC Name |

ethyl 2-ethylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-9-8(6-5-7-11-9)10(12)13-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPLQQVTYOPFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of Ethyl 2 Ethylnicotinate

The physical and chemical properties of a compound are fundamental to its characterization and application in research. The following table summarizes key properties of ethyl 2-ethylnicotinate.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

| Solubility | No data available |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Ethylnicotinate

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in ethyl 2-ethylnicotinate is a key site for various chemical transformations, including reduction and substitution reactions.

Hydrogenation Studies: Partial and Full Reduction

The hydrogenation of ethyl nicotinate (B505614) and its derivatives can lead to either partial reduction to form tetrahydropyridines or full reduction to yield piperidines. These products are valuable intermediates in the synthesis of biologically active molecules. researchgate.net

Process intensification studies using a trickle bed reactor for the continuous flow hydrogenation of ethyl nicotinate have demonstrated high throughput for both partial and full hydrogenation. researchgate.netacs.org For the partial hydrogenation to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate, a throughput of 1219 g/day was achieved. researchgate.netacs.org The full hydrogenation to ethyl nipecotinate reached a productivity of 1959 g/day . researchgate.netacs.org

The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity of the hydrogenation process. For instance, a Pd/C catalyst has been utilized in initial studies. researchgate.net A one-step enantioselective reduction of ethyl nicotinate to ethyl nipecotinate has been achieved using a chiral, heterogeneous catalyst, yielding an enantiomeric excess (ee) of 17% with conversions over 50%. researchgate.netdicp.ac.cnrsc.org This was accomplished using a chiral catalyst derived from 1,1'-bis(diphenylphosphino)-ferrocene anchored within MCM-41. researchgate.netrsc.org In another study, the asymmetric hydrogenation of ethyl nicotinate using a Pd/TiO2 catalyst with cinchonidine (B190817) as a modifier resulted in an ee of 24% at 10% conversion. semanticscholar.org

A metal-free transfer hydrogenation of 3-carbonyl pyridines, including ethyl nicotinate, has been developed using hexamethylphosphoramide (B148902) (HMPA) as a catalyst and trichlorosilane (B8805176) as the hydrogen source. mdpi.comresearchgate.net This method provides access to various piperidines with ester groups at the C-3 position. researchgate.net For example, ethyl nicotinate was reduced to the corresponding piperidine (B6355638) derivative in 75% yield. mdpi.com

Table 1: Hydrogenation of Ethyl Nicotinate Derivatives

| Product | Catalyst System | Reaction Conditions | Yield/Conversion/ee | Reference |

| Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate | 5% Pd/Al2O3 | 0.8M solution in EtOH, 55°C, 20 bar H2, flow rate 7.0 mL/min | 1219 g/day throughput | researchgate.netamazonaws.com |

| Ethyl nipecotinate | 5% Pd/Al2O3 | 0.4M solution in EtOH, 60°C, 20 bar H2, flow rate 3.0 mL/min | 1959 g/day throughput | researchgate.netamazonaws.com |

| Ethyl nipecotinate | Chiral Pd catalyst anchored within MCM-41 | 20 bar H2, 40°C | 17% ee, >50% conversion | researchgate.netdicp.ac.cnrsc.orgacs.org |

| Ethyl nipecotinate | Pd/TiO2, cinchonidine modifier | DMF/H2O 1/1, trace acetic acid | 24% ee, 10% conversion | semanticscholar.org |

| Ethyl piperidine-3-carboxylate | HMPA, HSiCl3 | - | 75% yield | mdpi.com |

Electrophilic Aromatic Substitution (Theoretical and Mechanistic)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of an electron-withdrawing ester group at the 2-position further deactivates the ring. Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the reactivity and regioselectivity of these reactions.

For pyridine itself, electrophilic attack is predicted to occur preferentially at the C3 (or C5) position. pearson.com The nitration of pyridine and its derivatives has been studied, and it is known to be a challenging reaction, often requiring harsh conditions and resulting in low yields. researchgate.net Theoretical studies on the nitration of pyridine with the nitronium ion (NO2+) have been performed to elucidate the reaction mechanism. researchgate.netresearchgate.net These studies help in understanding the stability of the intermediates formed upon attack at different positions of the pyridine ring. pearson.com

The directing effects of substituents on the pyridine ring in EAS reactions are similar to those in benzene, with activating groups directing ortho and para, and deactivating groups directing meta. pearson.com However, the inherent reactivity of the pyridine ring modifies these effects. Computational methods, such as calculating Fukui indices via DFT, can help predict the most nucleophilic/electrophilic sites on substituted pyridines like ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate.

Nucleophilic Attack on the Pyridine Ring

The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic attack.

One notable example is the triborane (B3H7)-mediated regioselective alkylation of electron-deficient pyridines. rsc.org The coordination of the B3H7 unit to the pyridine nitrogen activates the ring towards nucleophilic addition. rsc.orgresearchgate.net For instance, the reaction of the ethyl nicotinate·B3H7 adduct with Grignard reagents, such as iPrMgCl·LiCl, followed by oxidation with chloranil, results in the formation of 4-alkylated products in moderate to good yields. rsc.orgrsc.org The formation of a dihydropyridine (B1217469) intermediate has been confirmed through NMR studies. rsc.orgresearchgate.net The yield of these reactions is sensitive to the nature of the nucleophile, with strong bases like organolithium reagents leading to lower yields due to the decomposition of the B3H7 adduct. rsc.orgrsc.org

Another instance of nucleophilic attack involves the reaction of ethyl 6-chloronicotinate with 1H-1,2,4-triazole. In the presence of a base like sodium hydride, the triazole is deprotonated and acts as a nucleophile, substituting the chlorine atom at the 6-position of the nicotinate ring.

Transformations Involving the Ester Functionality

The ester group of ethyl 2-ethylnicotinate is a versatile handle for various chemical transformations.

Hydrolysis and Transesterification Reactions

The ester group can be hydrolyzed to the corresponding carboxylic acid, nicotinic acid. The kinetics of the alkaline hydrolysis of ethyl nicotinate have been studied in various aqueous-organic solvent mixtures, such as water-tetrahydrofuran (THF), water-ethanol, and water-1,4-dioxane. tijer.orgresearchgate.netrjpn.org These studies have shown that the rate of hydrolysis generally decreases with an increasing proportion of the organic co-solvent, which is attributed to changes in the dielectric constant of the medium and solvation effects on the initial and transition states. tijer.orgrjpn.org The hydrolysis can also be catalyzed by enzymes, as demonstrated by studies using Mycobacterium smegmatis homogenates. nih.govnih.gov

Transesterification, the exchange of the ethyl group for another alcohol moiety, is another important reaction of the ester functionality. This can be achieved by reacting ethyl nicotinate with a different alcohol under acidic or basic conditions. For example, the reaction of 2,3,5-tri-O-acetyl-β-ethyl nicotinate riboside with methanolic ammonia (B1221849) leads to the formation of methyl nicotinate as an intermediate, indicating that methoxide (B1231860) is a more reactive nucleophile than ammonia in this system. d-nb.infobeilstein-journals.org Industrial processes for the synthesis of ethyl nicotinate itself often employ the esterification of nicotinic acid with ethanol (B145695), sometimes using solid acid catalysts and azeotropic removal of water to drive the reaction to completion. google.com

Table 2: Kinetic and Mechanistic Data for the Hydrolysis of Ethyl Nicotinate

| Solvent System | Observation | Mechanistic Implication | Reference |

| Water-THF | Rate constant decreases with increasing THF concentration. | Decrease in bulk dielectric constant and polarity of the reaction medium. | tijer.org |

| Water-Ethanol | Rate constant decreases with increasing ethanol concentration. | Change in solvation of initial and transition states. | researchgate.net |

| Water-1,4-Dioxane | Rate constant decreases with increasing 1,4-dioxane (B91453) concentration. | Decrease in polarity and bulk dielectric constant of the medium. | rjpn.org |

| Mycobacterium smegmatis homogenate | Michaelis-Menten kinetics observed. | Enzymatic hydrolysis occurs. | nih.govnih.gov |

Reactions with Carbon Nucleophiles (e.g., Claisen Condensation Analogues)

The ester group of ethyl nicotinate can react with carbon nucleophiles. A classic example is the Claisen condensation, where an ester enolate reacts with another ester molecule to form a β-keto ester. quizgecko.comlibretexts.org Crossed Claisen condensations involving ethyl nicotinate are utilized in the synthesis of various compounds. For instance, the condensation of ethyl nicotinate with N-methylpyrrolidinone has been explored in the synthesis of nicotine (B1678760). stackexchange.comgoogle.com The reaction typically requires a strong base to generate the enolate. quizgecko.comstackexchange.com

The reaction of ethyl nicotinate with aryl methyl ketones in the presence of a base can lead to the formation of 1,3-diketone derivatives. researchgate.net Furthermore, the reaction between α-halo-nicotinic esters and N-methylpyrrolidin-2-one has been shown to result in interesting migration and condensation reactions. researchgate.net

Role in Complex Organic Transformations

The structural features of ethyl 2-ethylnicotinate, specifically the pyridine ring and the ethyl ester group, allow it to participate in a range of complex organic reactions, leading to the formation of diverse molecular architectures.

Participation in Multicomponent Reactions for Heterocycle Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, minimizing waste and enhancing atom economy. nih.govresearchgate.net Ethyl 2-ethylnicotinate can serve as a key building block in such reactions for the synthesis of various heterocyclic systems.

While direct examples detailing the participation of ethyl 2-ethylnicotinate in MCRs for heterocycle formation are not extensively documented in the provided search results, the general principles of MCRs involving similar pyridine derivatives suggest its potential utility. nih.govnih.gov For instance, MCRs are widely used for the synthesis of pyridines and other nitrogen-containing heterocycles. nih.govmdpi.com These reactions often proceed through domino sequences, where a series of intramolecular reactions occur under the same conditions. nih.gov The reactivity of the pyridine nitrogen and the ester group in ethyl 2-ethylnicotinate could be exploited in such sequences.

One common strategy for pyridine synthesis involves the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like ruthenium and iron. nih.gov Another approach is the FeCl₃-catalyzed domino Michael addition/cyclization of amines, dialkyl acetylenedicarboxylates, and phenacyl bromides to form polysubstituted pyrroles. nih.gov

Utilization in Cross-Coupling Reactions (e.g., Suzuki Coupling on Substituted Nicotinates)

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. While challenges exist for coupling reactions involving electron-deficient pyridine boronic acids, methods have been developed for substituted nicotinates. nih.gov

Research has demonstrated the successful synthesis of C2-C5 heteroarylnicotinates using ethyl nicotinate-5-boronic acid pinacol (B44631) ester in Suzuki coupling reactions. researchgate.net This highlights the feasibility of utilizing substituted ethyl nicotinate derivatives in such transformations. The synthesis of functionalized styrene (B11656) derivatives has also been achieved through Suzuki cross-coupling between aryl halides and 2,4,6-trivinylcyclotriboroxane-pyridine complex, showcasing the versatility of pyridine derivatives in these reactions. researchgate.net

Furthermore, the synthesis of ethyl 2-(5-cyano-2-fluorophenyl)nicotinate has been achieved through a palladium-catalyzed coupling reaction of ethyl 2-chloronicotinate. uni-muenchen.de This indicates that the ethyl nicotinate scaffold can undergo cross-coupling reactions to introduce complex aryl substituents.

Coordination Chemistry and Metal Complex Formation

The pyridine nitrogen atom of ethyl 2-ethylnicotinate possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with various transition metals to form stable complexes.

Ligand Behavior in Transition Metal Coordination Complexes

Ethyl nicotinate has been shown to form coordination complexes with a variety of transition metals, including copper(I), copper(II), silver(II), and cadmium(II). researchgate.netresearchgate.netrsc.orgscribd.com In these complexes, the ethyl nicotinate molecule typically coordinates to the metal center through the nitrogen atom of the pyridine ring.

For example, a polymeric copper(I) thiocyanato complex, [Cu(NCS)(ethyl nicotinate)]n, has been synthesized and structurally characterized. researchgate.net In this complex, the ethyl nicotinate ligand coordinates to the copper atom. Similarly, silver(II) complexes with the general formula [Ag(L)₄]S₂O₈·H₂O, where L is ethyl nicotinate, have been prepared and studied. scribd.com

A supramolecular coordination polymer of cadmium(II), [Cd(EN)₂(SCN)₂]n (where EN is ethyl nicotinate), has also been reported. rsc.org The formation of these complexes demonstrates the ability of ethyl nicotinate to act as a monodentate ligand.

Structural Analysis of Metal-Nicotinate Adducts

In the polymeric copper(I) complex [Cu(NCS)(ethyl nicotinate)]n, the copper atom exhibits a CuS₂N₂ coordination environment with an approximate tetrahedral geometry. researchgate.net The thiocyanate (B1210189) groups act as bridges, creating corrugated layers. The structure of the cadmium(II) coordination polymer [Cd(EN)₂(SCN)₂]n reveals an octahedral geometry around the Cd(II) ion, forming a one-dimensional chain. rsc.org

For the silver(II) complex [Ag(Et-nic)₄]S₂O₈·H₂O, physical measurements suggest a square planar or tetragonally distorted octahedral arrangement around the silver(I) ion. scribd.com

Table 1: Structural Features of Metal-Ethyl Nicotinate Complexes

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| [Cu(NCS)(ethyl nicotinate)]n | Cu(I) | Tetrahedral (approx.) | Polymeric, corrugated layers formed by bridging thiocyanate groups. researchgate.net |

| [Cd(EN)₂(SCN)₂]n | Cd(II) | Octahedral | One-dimensional chain structure. rsc.org |

Electrochemical Properties in Metal-Nicotinate Systems

The electrochemical properties of metal-nicotinate systems are of interest for applications in areas such as catalysis and materials science. researchgate.netmdpi.com While specific electrochemical data for ethyl 2-ethylnicotinate complexes are limited in the provided search results, studies on related metal-ligand systems provide insights.

The electrochemical behavior of grid-type iron(II) and cobalt(II) complexes with pyridine-based ligands has been investigated using cyclic voltammetry and square wave voltammetry. unal.edu.co These studies reveal information about the redox processes occurring at the metal centers. The principles governing the electrochemical properties of these systems, such as the influence of the ligand field on the metal's redox potential, would also apply to ethyl nicotinate complexes. The electron-withdrawing or -donating nature of the substituents on the nicotinate ligand can modulate the electronic properties of the metal center, thereby affecting its electrochemical behavior.

Advanced Spectroscopic and Structural Elucidation Research of Ethyl 2 Ethylnicotinate

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Analysis

Without access to synthesis and characterization reports or entries in specialized spectroscopic databases for Ethyl 2-ethylnicotinate, the generation of an authoritative and factual article on this specific topic is not feasible at this time.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For Ethyl 2-ethylnicotinate (C₁₀H₁₃NO₂), the molecular weight is 179.21 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion ([M]⁺) peak at m/z 179.

The fragmentation of Ethyl 2-ethylnicotinate is dictated by the stability of the resulting fragments. The structure contains a pyridine (B92270) ring, an ethyl group at position 2, and an ethyl ester group at position 3. The fragmentation of the closely related compound, ethyl nicotinate (B505614) (without the 2-ethyl group), provides a basis for predicting the fragmentation of Ethyl 2-ethylnicotinate. researchgate.netnist.gov The fragmentation of esters often involves the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.orgdocbrown.info

Key fragmentation pathways for Ethyl 2-ethylnicotinate would likely include:

Loss of the ethoxy radical (-•OCH₂CH₃): This cleavage results in the formation of a stable acylium ion.

Loss of an ethylene (B1197577) molecule (C₂H₄): This occurs via a McLafferty rearrangement, a common fragmentation pathway for esters with a γ-hydrogen.

Cleavage of the C-C bond between the ring and the ester group: This would lead to the loss of the •COOCH₂CH₃ radical.

Fragmentation of the ethyl group at position 2.

A study involving tandem mass spectrometry of the related compound ethyl nicotinate (8) has been documented, providing insight into the fragmentation of the nicotinoyl core. researchgate.net The NIST WebBook also contains mass spectrum data for ethyl nicotinate, showing major peaks that can be extrapolated to predict the spectrum of its 2-ethyl derivative. nist.gov

Table 1: Predicted Mass Spectrometry Fragmentation for Ethyl 2-ethylnicotinate

| m/z Value | Lost Fragment | Resulting Ion Structure |

| 179 | - | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) |

| 150 | •CH₂CH₃ | [M - 29]⁺ |

| 134 | •OCH₂CH₃ | [M - 45]⁺ |

| 106 | •COOCH₂CH₃ | [M - 73]⁺ |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

For instance, research has been conducted on a copper(I) thiocyanato complex with ethyl nicotinate, specifically [Cu(NCS)(C₈H₉NO₂)]n. researchgate.net The structure of this complex features a CuS₂N₂ coordination with an approximate tetrahedral environment, where bridging thiocyanate (B1210189) groups create corrugated layers. researchgate.net Another study details the synthesis and crystal structure of a cadmium(II) supramolecular coordination polymer, [Cd(EN)₂(SCN)₂]n (where EN is ethyl nicotinate). rsc.org In this structure, the Cd(II) ion exhibits an octahedral geometry. rsc.org

Furthermore, the structures of ruthenium nitrosyl complexes with ethyl nicotinate have been characterized by X-ray diffraction. nih.gov A mononuclear copper(II) complex with ethyl nicotinate and saccharin, [Cu(enc)₂(sac)₂(H₂O)]·1.4H₂O, has also been synthesized and its crystal structure determined. nih.gov This complex crystallizes in the tetragonal crystal system, with the copper(II) ion in a distorted square pyramidal coordination environment. nih.gov

Table 2: X-ray Crystallography Data for Ethyl Nicotinate Derivatives

| Complex | Crystal System | Space Group | Coordination Geometry | Reference |

| [Cu(NCS)(C₈H₉NO₂)]n | - | - | Tetrahedral (approx.) | researchgate.net |

| [Cd(EN)₂(SCN)₂]n | Monoclinic | P2₁/c | Octahedral | rsc.org |

| trans(NO,OH)-cis(NO₂,NO₂)-[RuNO(L)₂(NO₂)₂OH] (L=ethyl nicotinate) | - | - | - | nih.gov |

| [Cu(enc)₂(sac)₂(H₂O)]·1.4H₂O | Tetragonal | I4(1)cd | Distorted Square Pyramidal | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and transition metal ions. wikipedia.orgethz.ch It is particularly useful for studying the electronic structure and coordination environment of paramagnetic metal complexes.

Research into paramagnetic metal complexes of nicotinate esters provides insight into their interaction with metal centers. Silver(II) complexes with ethyl nicotinate have been synthesized and characterized by EPR spectroscopy. scribd.com The EPR spectra of these polycrystalline solids were recorded at room and liquid nitrogen temperatures to determine their g-values. scribd.com

A detailed EPR study was conducted on a mononuclear copper(II) saccharinate complex containing ethyl nicotinate, [Cu(enc)₂(sac)₂(H₂O)]·1.4H₂O. nih.gov The EPR spectra were recorded for the polycrystalline state at room temperature and in a frozen DMF solution at 110 K. The calculated g-values indicated that the unpaired electron resides in the d(x²-y²) orbital of the copper(II) ion. nih.gov The bonding parameters evaluated from the EPR data suggested strong in-plane sigma and in-plane pi-bonding between the copper ion and the ligands. nih.gov

UV-Visible Spectroscopy in Electronic Structure Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. mhlw.go.jp The chromophores within Ethyl 2-ethylnicotinate—the pyridine ring and the carboxylate group—are expected to give rise to characteristic absorption bands. The pyridine ring typically exhibits π → π* transitions.

Studies on related compounds confirm these expectations. Ethyl nicotinate is known to have UV absorption properties. ontosight.ai The electronic absorption spectra of a Cd(II) complex with ethyl nicotinate showed two absorption bands at 210 nm and 258 nm, which were attributed to the ¹La → ¹A and ¹Lb → ¹A transitions of the pyridine ring, respectively. rsc.org In the complex, these bands exhibited a red shift. rsc.org

In a study of ruthenium nitrosyl complexes with ethyl nicotinate, UV-visible spectroscopy was used in conjunction with other techniques to study nitric oxide release upon irradiation. nih.gov The analysis of electronic transitions can be complex, often involving charge transfer bands in metal complexes.

Theoretical and Computational Chemistry Investigations of Ethyl 2 Ethylnicotinate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic and structural properties of molecules. By approximating the electron density, DFT calculations can predict molecular geometries, energies, and a host of other electronic parameters with a good balance of accuracy and computational cost. For Ethyl 2-ethylnicotinate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its fundamental chemical characteristics.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Atomic charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. In Ethyl 2-ethylnicotinate, the nitrogen atom in the pyridine (B92270) ring is expected to carry a negative partial charge due to its higher electronegativity, making it a potential site for electrophilic attack. Conversely, the carbonyl carbon of the ester group will exhibit a positive partial charge, rendering it susceptible to nucleophilic attack. DFT calculations on a related nicotinate (B505614) derivative, Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, showed a Mulliken charge of -0.32 e on the pyridine nitrogen atom, highlighting its electron-rich nature.

Table 1: Predicted Electronic Properties of Ethyl 2-ethylnicotinate based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap (ΔE) | ~4-5 eV | Indicates moderate kinetic stability and reactivity. |

| Atomic Charge on Pyridine N | Negative | Suggests a site for potential electrophilic attack. |

| Atomic Charge on Carbonyl C | Positive | Indicates a site for potential nucleophilic attack. |

Note: The values in this table are estimations based on data from structurally related compounds due to the absence of direct computational studies on Ethyl 2-ethylnicotinate.

The flexibility of the ethyl and ester groups in Ethyl 2-ethylnicotinate allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface associated with the rotation around single bonds.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. For Ethyl 2-ethylnicotinate, DFT can be used to predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies, one can predict the positions of characteristic IR absorption bands. For instance, the C=O stretching frequency of the ester group is expected to be a strong band in the region of 1700-1730 cm⁻¹, while C-N and C-C stretching vibrations of the pyridine ring would appear at lower wavenumbers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com The predicted shifts would be influenced by the electronic environment of each nucleus. For example, the protons on the pyridine ring would appear in the aromatic region (typically 7-9 ppm in ¹H NMR), with their exact shifts depending on the electronic effects of the substituents. mdpi.com

Table 2: Predicted Spectroscopic Parameters for Ethyl 2-ethylnicotinate

| Spectroscopic Technique | Predicted Parameter | Expected Range/Value |

| Infrared (IR) | Carbonyl (C=O) Stretch | 1700 - 1730 cm⁻¹ |

| ¹H NMR | Pyridine Ring Protons | 7.0 - 9.0 ppm |

| Ethyl Group Protons (CH₂) | ~4.4 ppm (quartet) | |

| Ethyl Group Protons (CH₃) | ~1.4 ppm (triplet) | |

| ¹³C NMR | Carbonyl Carbon | 160 - 170 ppm |

| Pyridine Ring Carbons | 120 - 155 ppm |

Note: These are typical ranges and may vary. The predictions are based on general principles and data from similar structures. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. An MD simulation of Ethyl 2-ethylnicotinate, likely in a solvent environment, would involve solving Newton's equations of motion for the atoms in the system.

Such simulations would offer a more detailed understanding of the conformational stability of Ethyl 2-ethylnicotinate by observing the transitions between different low-energy conformers. This can reveal the flexibility of the molecule and the preferred conformations in solution. MD simulations are also invaluable for studying intermolecular interactions, such as how Ethyl 2-ethylnicotinate might interact with solvent molecules or other solutes. While specific MD studies on this compound are not available, research on similar organic molecules in solution demonstrates the power of this technique to probe solvation structures and dynamics. rsc.org

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR)

QSPR and QSRR studies aim to establish mathematical relationships between the structural features of molecules (described by computational descriptors) and their physical properties or chemical reactivity.

A variety of computational descriptors can be calculated for Ethyl 2-ethylnicotinate to predict its reactivity. These descriptors can be categorized as:

Electronic Descriptors: As discussed, HOMO and LUMO energies are fundamental reactivity descriptors. Other electronic descriptors include ionization potential, electron affinity, and electrophilicity index, all of which can be derived from the frontier orbital energies. ajchem-a.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its size, shape, and branching.

Quantum-Chemical Descriptors: Besides frontier orbital energies, atomic charges, bond orders, and electrostatic potentials can serve as descriptors to predict sites of reactivity.

For instance, in a QSRR study on a series of nicotinic acid derivatives, lipophilicity (log P) was correlated with various topological and electrotopological state indices. researchgate.net Such models, if developed for a series including Ethyl 2-ethylnicotinate, could predict its reactivity in various chemical transformations. The electron-donating nature of the ethyl group at the 2-position is known to activate this position for certain reactions, a feature that can be quantified through appropriate computational descriptors. smolecule.com

Correlation with Chromatographic Retention Parameters

The prediction of chromatographic behavior through computational methods is a cornerstone of modern analytical chemistry, falling under the domain of Quantitative Structure-Retention Relationships (QSRR). nih.gov QSRR models establish a mathematical link between a molecule's structural properties, quantified by theoretical molecular descriptors, and its retention during chromatographic separation. nih.govnih.gov While direct QSRR studies on ethyl 2-ethylnicotinate are not extensively documented in publicly available literature, a robust body of research on its parent compound, ethyl nicotinate, and other nicotinic acid derivatives provides a strong framework for understanding its expected chromatographic behavior. researchgate.netakjournals.com

Investigations into a series of nicotinic acid derivatives have successfully correlated chromatographic retention parameters with computationally derived molecular descriptors, primarily those related to lipophilicity. akjournals.com Lipophilicity, a critical physicochemical property, governs the partitioning of a compound between the stationary and mobile phases in reversed-phase chromatography. researchgate.netnih.gov

A key parameter in these studies is the chromatographic retention factor R_M, particularly its value extrapolated to a mobile phase of pure water (R_M0 or R_Mw). This value serves as a reliable, experimentally determined measure of a compound's lipophilicity. akjournals.com Research on ethyl nicotinate and similar esters was conducted using reversed-phase high-performance thin-layer chromatography (RP-HPTLC) with methanol-water mixtures as the mobile phase. researchgate.netakjournals.com

In these studies, linear relationships were established between the R_M values of the nicotinic acid derivatives and the concentration of methanol (B129727) in the mobile phase. akjournals.com The extrapolated R_M0 values were then compared against various partition coefficients (log P) calculated using different computational software and algorithms (e.g., AlogPs, ClogP, logPKowin). researchgate.netakjournals.com A strong correlation between the experimental R_M0 and the calculated log P values confirms that lipophilicity is the primary driver of retention for these compounds in reversed-phase systems.

The data from a study on various nicotinic acid esters, including ethyl nicotinate, demonstrates a clear trend: as the alkyl chain of the ester group lengthens, the lipophilicity increases, leading to stronger retention (higher R_M0 value). akjournals.com

Table 1: Comparison of Chromatographic Lipophilicity (R_M0) and Calculated Lipophilicity (AlogPs) for Nicotinic Acid Esters Data derived from studies on nicotinic acid derivatives. akjournals.com

| Compound | Chromatographic Lipophilicity (R_M0) | Calculated Lipophilicity (AlogPs) |

|---|---|---|

| Methyl nicotinate | 1.25 | 1.08 |

| Ethyl nicotinate | 1.71 | 1.51 |

| Isopropyl nicotinate | 2.01 | 1.83 |

| Butyl nicotinate | 2.62 | 2.45 |

| Hexyl nicotinate | 3.64 | 3.51 |

Furthermore, QSRR studies have shown that other computed descriptors, such as topological and electrotopological state indices, can also yield satisfactory linear correlations with lipophilicity parameters. akjournals.com For instance, relationships have been found between R_M0 and indices like the valence molecular connectivity indices (⁰χv, ¹χv, ²χv) and between another lipophilicity measure, φ₀, and electrotopological state values (SaaN, SdO). researchgate.netakjournals.com

Based on these established principles for substituted pyridines and nicotinates, the chromatographic behavior of ethyl 2-ethylnicotinate can be predicted. iupac.org The introduction of an additional ethyl group at the 2-position of the pyridine ring, compared to ethyl nicotinate, would increase the molecule's surface area and its nonpolar character. This modification is expected to significantly increase its lipophilicity (log P value). Consequently, in a reversed-phase chromatographic system, ethyl 2-ethylnicotinate would exhibit stronger interaction with the nonpolar stationary phase, resulting in a longer retention time and a higher R_M0 value compared to ethyl nicotinate.

Applications in Chemical Research As a Building Block or Catalyst

Precursor in the Synthesis of Heterocyclic Scaffolds

The compound is a key starting material for constructing a range of heterocyclic systems, which are central to medicinal chemistry and materials science.

Ethyl nicotinate (B505614) is a well-established precursor in the synthesis of racemic nicotine (B1678760). beilstein-journals.orgnih.gov This process is significant for producing synthetic nicotine, which is chemically distinguishable from tobacco-derived nicotine if it contains both (S)- and (R)-enantiomers. nih.gov

A prevalent synthetic route involves the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone in the presence of a base, such as sodium ethoxide. beilstein-journals.orgnih.gov This initial step, a Claisen condensation, forms the intermediate 3-nicotinoyl-1-vinylpyrrolidin-2-one. rsc.orgresearchgate.net Subsequent reaction with an acid yields myosmine, which is then reduced to nornicotine (B190312). The final step is the methylation of nornicotine to produce a racemic mixture of (R/S)-nicotine. researchgate.net The entire synthesis can be performed as a one-pot process. beilstein-journals.orgnih.gov Manufacturers have adopted this foundational chemistry to produce synthetic nicotine for commercial use. nih.gov

Table 1: Manufacturers and Methods for Synthetic Nicotine Production

| Manufacturer | Starting Material | Resulting Product | Stereoselective Step |

|---|---|---|---|

| Next Generation Labs | Ethyl nicotinate | Racemic (50/50) R/S-nicotine | None |

| Contraf-Nicotex-Tobacco | Ethyl nicotinate | S-nicotine | Stereoselective recrystallization |

This table summarizes different manufacturing approaches starting from ethyl nicotinate, leading to either a racemic mixture or a stereoselective product. nih.gov

While the pyridine (B92270) carboxylate structure is integral to many complex molecules, a comprehensive review of available scientific literature indicates that ethyl 2-ethylnicotinate is not a commonly utilized or documented precursor for the direct construction of complex polycyclic aromatic systems through annulation or cycloaddition reactions. General methods for synthesizing polycyclic aromatic hydrocarbons (PAHs) often involve palladium-catalyzed annulation, photoredox-mediated cyclization, or Diels-Alder reactions, but specific examples initiating from ethyl nicotinate derivatives are not prominent in the reviewed research. nih.govrsc.orgresearchgate.net

Role as a Ligand in Catalysis

The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group in ethyl nicotinate allow it to act as an effective ligand, coordinating with metal ions to form complexes with significant catalytic activity.

Ethyl nicotinate has been successfully used as a ligand in the synthesis of catalytically active coordination polymers. A notable example is a nano-supramolecular coordination polymer (NSCP) based on Cadmium(II), ethyl nicotinate (EN), and thiocyanate (B1210189) (SCN) ligands, with the formula [Cd(EN)₂(SCN)₂]n. nih.gov

In this structure, the Cd(II) ions are linked by thiocyanate anions, forming chains. The ethyl nicotinate ligands coordinate to the cadmium ions, completing the coordination sphere. This material demonstrates significant catalytic activity, particularly in the degradation of environmental pollutants. For instance, it has been shown to be an efficient catalyst for removing harmful elements, such as the indigo (B80030) carmine (B74029) dye, from wastewater, especially in the presence of hydrogen peroxide (H₂O₂). nih.gov

Table 2: Catalytic Degradation of Indigo Carmine (IC) Dye

| Catalyst System | H₂O₂ Concentration | Reaction Rate Constant |

|---|---|---|

| NSCP1 + H₂O₂ | 0.05 M | 1.6 × 10⁻² min⁻¹ |

| NSCP1 + H₂O₂ | 0.1 M | 8.9 × 10⁻² min⁻¹ |

This table illustrates the effect of hydrogen peroxide concentration on the rate of IC dye degradation catalyzed by the ethyl nicotinate-based coordination polymer, showing a significant increase in reaction rate with higher H₂O₂ concentration. nih.gov

The catalytic mechanism of the aforementioned [Cd(EN)₂(SCN)₂]n coordination polymer has been investigated, revealing a Fenton-like process. The catalyst interacts with H₂O₂ to generate highly reactive oxidizing species, primarily hydroxyl radicals (•OH). nih.gov

The proposed mechanism is as follows: H₂O₂ + [NSCP1 Cd(II)] → •OH + OH⁻ + [NSCP1 Cd(III)]

These generated hydroxyl radicals are the primary agents responsible for the degradation of the pollutant molecules. nih.gov Scavenging experiments confirmed the critical role of these active species. When scavengers for •OH (isopropanol), superoxide (B77818) radicals (benzoquinone), or holes (ammonium oxalate) were introduced, the degradation efficiency of the indigo carmine dye was significantly reduced, confirming that these species are key intermediates in the catalytic cycle. nih.gov

In a different catalytic application, the cross-ketonization of ethyl nicotinate with acetic acid has been studied over metal oxide catalysts like 20 wt. % CeO₂/Al₂O₃ and 20 wt. % MnO₂/Al₂O₃. mdpi.com In these vapor-phase reactions, ethyl nicotinate is converted to 3-acetylpyridine. The yield of this reaction, however, remains modest, not exceeding 7% under the tested conditions, indicating moderate reactivity of the ester in this particular catalytic transformation. mdpi.com

Future Research Directions and Unexplored Avenues for Ethyl 2 Ethylnicotinate

Development of Novel Green Synthetic Routes

The chemical industry's shift towards environmentally benign processes has made the development of "green" synthetic routes a paramount goal. Traditional chemical production methods are often associated with ecological concerns, prompting a move towards biocatalytic and other sustainable processes. researchgate.net Future research on Ethyl 2-ethylnicotinate should prioritize the development of synthesis methods that align with the principles of green chemistry, such as high atom economy, use of renewable feedstocks, and mild reaction conditions. oist.jp

Promising avenues include:

Biocatalytic Synthesis: The use of enzymes and whole-cell biocatalysts offers a highly selective and efficient alternative to conventional chemical synthesis. nih.gov Research into enzymes like nitrilases, which can convert nitriles to carboxylic acids under mild aqueous conditions, could pave the way for a more sustainable production of the nicotinic acid core. researchgate.net

Heterogeneous Catalysis: The development and use of reusable solid catalysts, such as amorphous carbon-supported sulfonic acids, can significantly reduce waste and improve process efficiency. rsc.org Investigating such catalysts for the synthesis of the pyridine (B92270) ring in Ethyl 2-ethylnicotinate could lead to more economical and environmentally friendly production.

Exploration of Unconventional Reaction Pathways

Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways offers the potential for novel transformations and increased efficiency. These advanced methods can provide access to complex molecular architectures that are difficult to achieve through conventional means.

Key areas for future investigation include:

Photochemical Reactions: Visible-light-enabled reactions represent a powerful tool in modern organic synthesis. organic-chemistry.org Research into photochemical cross-coupling reactions could provide new ways to functionalize the pyridine ring of Ethyl 2-ethylnicotinate, potentially leading to novel derivatives. organic-chemistry.org

Cascade Reactions: Sequential opening/closing cascade reactions can rapidly build molecular complexity from simple starting materials in a highly efficient manner. rsc.org Applying this strategy could offer a novel and straightforward route to synthesize the core structure or elaborated derivatives of Ethyl 2-ethylnicotinate. rsc.org

Metal-Free Protocols: The development of synthetic routes that avoid the use of heavy or precious metal catalysts is a significant goal in green chemistry. organic-chemistry.org Exploring metal-free annulation or cross-coupling strategies, potentially using reagents like iodine in combination with a base, could offer cleaner and more cost-effective synthetic pathways. organic-chemistry.org

Advanced Computational Modeling for Predictive Chemical Design

The integration of advanced computational chemistry has revolutionized the process of drug discovery and materials design. For Ethyl 2-ethylnicotinate, computational modeling can serve as a powerful predictive tool to guide synthetic efforts and accelerate the discovery of new applications. By simulating molecular properties and interactions, researchers can prioritize the synthesis of derivatives with the highest potential for desired activities, thereby saving significant time and resources.

Future computational studies could focus on:

Structure-Activity Relationship (SAR) Modeling: By building computational models, researchers can predict how modifications to the Ethyl 2-ethylnicotinate structure will affect its biological activity. This is crucial for designing new derivatives, for example, as potential enzyme inhibitors. nih.gov

Reaction Mechanism Simulation: Computational tools like Density Functional Theory (DFT) can be used to elucidate complex reaction mechanisms. This understanding can help optimize reaction conditions for existing synthetic routes and predict the feasibility of new, unconventional pathways.

Predictive Property Design: Algorithms can be developed to predict the physicochemical properties (e.g., solubility, stability) and biological profiles (e.g., toxicity, binding affinity) of novel Ethyl 2-ethylnicotinate derivatives before they are ever synthesized in a lab.

Synthesis and Characterization of New Derivatives with Tunable Properties

The core structure of Ethyl 2-ethylnicotinate serves as a versatile scaffold for the synthesis of a wide array of new derivatives. By strategically modifying its functional groups, researchers can fine-tune the molecule's properties for specific applications, ranging from pharmaceuticals to materials science. The synthesis and characterization of these new analogues are essential for expanding the utility of the parent compound.

Future research should target the synthesis of derivatives with tailored functionalities, drawing inspiration from work on related nicotinic acid structures. researchgate.net For instance, the ester group could be converted into amides, hydrazones, or oxadiazoles (B1248032) to explore new biological activities. researchgate.net The pyridine ring itself can be further substituted to modulate the electronic and steric properties of the molecule.

The table below outlines potential avenues for creating new derivatives and the properties that could be targeted for investigation.

| Derivative Class | Synthetic Strategy Example | Potential Tunable Properties & Applications | Relevant Findings on Related Compounds |

| Amides and Peptides | Reaction of the corresponding acyl chloride with amines or amino acid esters. | Enhanced biological activity, creation of chiral macrocycles for molecular recognition. | Chiral pyridine carboxamides have been synthesized and investigated for their antimicrobial properties. mdpi.com |

| Hydrazones | Reaction of the corresponding hydrazide with various aldehydes or ketones. | Potential for antioxidant, anti-inflammatory, or insecticidal activity. | Nicotinic acid hydrazone derivatives have been synthesized and screened for a range of biological activities. researchgate.net |

| Heterocyclic Derivatives (e.g., Oxadiazoles) | Multi-step synthesis starting from the nicotinoyl hydrazide intermediate. | Development of new lead compounds for therapeutic applications, such as antituberculosis agents. | Substituted 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid have shown promise as antioxidant agents. researchgate.net |

| C-Substituted Analogues | Cross-coupling reactions or functionalization of pre-cursors. | Enzyme inhibition, probes for biological research, building blocks for functional materials. | C-3 substituted pyridine-dicarboxylic acids have been developed as potent inhibitors of human enzymes. nih.gov |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-ethylnicotinate, and how do reaction conditions influence yield and purity?

Methodological Answer: Begin by reviewing published protocols for synthesizing nicotinate derivatives, focusing on esterification and alkylation steps. Key variables include solvent polarity (e.g., ethanol vs. DMF), catalyst type (e.g., sulfuric acid vs. enzymatic), and temperature. Use HPLC or GC-MS to assess purity and NMR (¹H/¹³C) for structural confirmation. Compare yields under varying conditions to identify optimal parameters. Ensure detailed reporting of reaction times, stoichiometry, and purification methods to enable replication .

Q. What spectroscopic and chromatographic techniques are essential for characterizing Ethyl 2-ethylnicotinate?

Methodological Answer: Prioritize ¹H NMR and ¹³C NMR to confirm the ester group and substitution pattern. IR spectroscopy can validate carbonyl (C=O) and ester (C-O) functional groups. Pair these with LC-MS or GC-MS for molecular weight confirmation and purity assessment. Report retention times, column specifications, and mobile phases for chromatographic methods. Cross-validate results with computational tools like DFT for spectral simulations .

Q. How should researchers design controlled experiments to assess the stability of Ethyl 2-ethylnicotinate under varying environmental conditions?

Methodological Answer: Use accelerated stability testing by exposing the compound to stressors like heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at fixed intervals. Include control samples stored at –20°C. Quantify degradation products and apply kinetic models (e.g., Arrhenius equation) to predict shelf life. Document storage conditions and analytical thresholds for significant degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for Ethyl 2-ethylnicotinate across different studies?

Methodological Answer: Conduct a systematic review of literature data, noting solvent effects, instrument calibration, and sample preparation differences. Reproduce disputed experiments using standardized protocols. Validate findings via interlaboratory collaboration or by comparing with computational simulations (e.g., NMR chemical shift predictions). Address discrepancies by publishing corrigenda or follow-up studies with transparent methodologies .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving Ethyl 2-ethylnicotinate?

Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to identify significant differences. Include confidence intervals and p-values to quantify uncertainty. Validate assumptions of normality and homoscedasticity. Collaborate with statisticians to ensure rigor in experimental design and power analysis .

Q. What strategies ensure reproducibility in synthesizing Ethyl 2-ethylnicotinate, considering variability in experimental protocols?

Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting all parameters in open-access repositories (e.g., Zenodo). Use robotic synthesis platforms for precision in reagent dispensing. Perform round-robin experiments across labs to identify protocol-sensitive steps. Publish negative results and optimization trials to guide troubleshooting .

Q. How can researchers ethically address the use of animal models in preclinical studies involving Ethyl 2-ethylnicotinate?

Methodological Answer: Follow NIH and institutional guidelines for humane endpoints, including pain minimization and sample size justification (3Rs: Replacement, Reduction, Refinement). Conduct pilot studies to refine dosing regimens. Disclose all ethical approvals and oversight mechanisms in publications. Use in vitro alternatives (e.g., organoids) where feasible to reduce reliance on in vivo models .

Data Analysis and Literature Review

Q. How should researchers conduct a critical literature review to identify gaps in the pharmacological profile of Ethyl 2-ethylnicotinate?

Methodological Answer: Use databases like PubMed and SciFinder with keywords "Ethyl 2-ethylnicotinate" + "pharmacokinetics" or "mechanism of action." Filter for peer-reviewed articles and prioritize studies with robust methodologies (e.g., controlled trials, validated assays). Create a matrix comparing study designs, outcomes, and limitations. Identify gaps such as unexamined toxicity endpoints or unexplored therapeutic targets .

Q. What criteria should be used to evaluate the reliability of computational studies predicting the reactivity of Ethyl 2-ethylnicotinate?

Methodological Answer: Assess the basis set and functional used in DFT calculations, ensuring they are appropriate for organic molecules. Cross-check predicted reaction pathways with experimental kinetic data. Verify reproducibility by replicating calculations using open-source software (e.g., Gaussian, ORCA). Prioritize studies disclosing input files and convergence criteria .

Experimental Design and Reporting

Q. How can researchers design multi-variable experiments to study the catalytic efficiency of enzymes in modifying Ethyl 2-ethylnicotinate?

Methodological Answer: Use factorial design (e.g., 2^k factorial) to test variables like pH, temperature, and enzyme concentration. Measure initial reaction rates via spectrophotometry or HPLC. Apply response surface methodology (RSM) to optimize conditions. Validate models with confirmation runs. Report interactions between variables and include raw data in supplementary materials .

Q. What are the best practices for reporting synthetic yields and characterization data in publications to enhance reproducibility?

Methodological Answer: Follow ACS Style Guidelines : report yields as isolated masses (with theoretical maximums), specify purity thresholds, and include spectral data (e.g., NMR shifts, MS peaks) in tables. Disclose all deviations from published protocols. Use SI for crystallographic data, chromatograms, and spectra. Adhere to IUPAC nomenclature and CAS registry numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.